1,4-Pentadien-3-ol
Overview
Description
1,4-Pentadien-3-ol, also known as penta-1,4-dien-3-ol, is an organic compound with the molecular formula C5H8O and a molecular weight of 84.12 g/mol . It is a clear, colorless liquid that contains two conjugated double bonds and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Pentadien-3-ol can be synthesized through various methods, including the Nazarov cyclization of 1,4-pentadien-3-ols using Lewis acid catalysts such as iron(III) bromide . Another method involves the preparation from hydroxy-β-ionone, which is an intermediate for canthaxanthin .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic reduction of appropriate precursors under controlled conditions to ensure high purity and yield. The process may include steps such as distillation and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1,4-Pentadien-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially with sulfonamide nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Bismuth-catalyzed reactions are employed for nucleophilic substitution.
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Produces saturated alcohols.
Substitution: Produces amino-substituted dienes.
Scientific Research Applications
1,4-Pentadien-3-ol is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-pentadien-3-ol involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it can disrupt cell membranes and inhibit enzyme activity, leading to cell death . The compound’s conjugated double bonds and hydroxyl group play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 1,6-Heptadien-4-ol
- 3,4-Pentadien-1-ol
- Dicyclopentadiene
- 1,4-Pentadiene
- 2,6-Diisopropylaniline
- trans,trans-2,4-Hexadien-1-ol
- 5-Ethylidene-2-norbornene
Comparison: 1,4-Pentadien-3-ol is unique due to its specific arrangement of double bonds and hydroxyl group, which confer distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
penta-1,4-dien-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5(6)4-2/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMWSAALRSINTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238922 | |
Record name | Penta-1,4-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [MSDSonline] | |
Record name | 1,4-Pentadien-3-ol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7918 | |
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CAS No. |
922-65-6 | |
Record name | 1,4-Pentadien-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=922-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penta-1,4-dien-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penta-1,4-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Penta-1,4-dien-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary products of 1,4-Pentadien-3-ol photodissociation at 193 nm?
A1: Upon excitation at 193 nm, this compound undergoes rapid internal conversion to a highly energized ground electronic state. This leads to dissociation, primarily yielding pentadienyl (CH2=CH-CH-CH=CH2) and hydroxyl (OH) radicals. []
Q2: What is the rotational distribution of OH radicals produced during this compound photodissociation?
A2: The rotational state distribution of the nascent OH radicals follows a Boltzmann distribution. For OH radicals in the v=0 vibrational state, the rotational temperature (Trot) is 1250 ± 100 K. For OH radicals in the v=1 state, Trot is 1020 ± 100 K. []
Q3: How can this compound be utilized in asymmetric synthesis?
A4: this compound serves as a valuable starting material for the double diastereoselective synthesis of various chiral compounds. For instance, it reacts with nitrile oxides in the presence of ethylmagnesium bromide and a chiral auxiliary like diisopropyl (R,R)-tartrate to yield enantiomerically enriched trans-pyrazolidines. These products contain three contiguous stereogenic centers and are formed with excellent regio-, diastereo-, and enantioselectivity (up to 99% ee). [] This reaction tolerates both aryl and alkyl substituents on the nitrile oxide.
Q4: What are some synthetic applications of this compound in constructing complex molecules?
A5: this compound acts as a key building block in synthesizing polyols and amino-4-pentenediols. Double diastereoselective 1,3-dipolar cycloaddition with nitrile oxides, followed by hydrogenolysis, yields syn,syn-bis(1,2-isoxazolin-5-yl)methanols and syn,syn,syn-1,2-bis(1,2-isoxazol-5-yl)ethane-1,2-diols. [] Additionally, this compound can be converted to erythro-1-amino-4-pentene-2,3-diols, erythro- and threo-3-amino-4-pentene-1,2-diols, and erythro-2-benzylamino-4-pentene-1,3-diol through a controlled synthesis involving epoxy-4-pentenols as intermediates. [, , ]
Q5: How does the Sharpless asymmetric epoxidation apply to this compound derivatives?
A6: The Sharpless asymmetric epoxidation of 1,5-bis(trimethylsilyl)-1,4-pentadien-3-ol provides a practical route to chiral (E)-1-trimethylsilyl-1-alkene-3,4-diols. These versatile intermediates facilitate the synthesis of complex natural products like Lipoxin B. [, ]
Q6: What insights do spectroscopic studies provide into the structure of this compound?
A7: Microwave spectroscopy studies have been instrumental in elucidating the conformational landscape and intramolecular hydrogen bonding in this compound. These studies, including analysis of its water complex, provide valuable structural information. [, ]
Q7: Can this compound be used to synthesize α,β-unsaturated carboxylic acids?
A8: Yes, reacting the potassium alkoxide of this compound with carbon monoxide under high pressure and temperature yields potassium salts of α,β-unsaturated carboxylic acids. For example, 3-pentyl-1,4-pentadien-3-ol can be converted to a mixture of the potassium salts of 2-pentyl-2-vinyl-3-butenoic acid and 4-pentyl-2,4-hexadienoic acids. []
Q8: Has this compound been investigated in the context of Vitamin A synthesis?
A9: While not directly used in synthesizing Vitamin A, this compound's structural features make it a potential starting point for exploring the synthesis of related compounds. []
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